molecular formula C14H22BNO4 B11842410 3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1356110-05-8

3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11842410
CAS No.: 1356110-05-8
M. Wt: 279.14 g/mol
InChI Key: DNKBTWPHJANTMA-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a dimethoxymethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of a Suzuki-Miyaura coupling reaction, where a halogenated pyridine is reacted with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, piperidines, and complex organic molecules that can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

What sets 3-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine apart from similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

CAS No.

1356110-05-8

Molecular Formula

C14H22BNO4

Molecular Weight

279.14 g/mol

IUPAC Name

3-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-7-10(8-16-9-11)12(17-5)18-6/h7-9,12H,1-6H3

InChI Key

DNKBTWPHJANTMA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(OC)OC

Origin of Product

United States

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